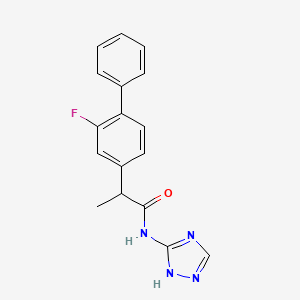

2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

CAS No.:

Cat. No.: VC14754841

Molecular Formula: C17H15FN4O

Molecular Weight: 310.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15FN4O |

|---|---|

| Molecular Weight | 310.33 g/mol |

| IUPAC Name | 2-(3-fluoro-4-phenylphenyl)-N-(1H-1,2,4-triazol-5-yl)propanamide |

| Standard InChI | InChI=1S/C17H15FN4O/c1-11(16(23)21-17-19-10-20-22-17)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,20,21,22,23) |

| Standard InChI Key | YTVAKSISSYBRRV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=NC=NN3 |

Introduction

2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that combines elements of biphenyl and triazole structures. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and unique chemical properties.

Synthesis and Preparation

The synthesis of 2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atom, and coupling with the triazole moiety. Common methods involve palladium-catalyzed cross-coupling reactions for forming the biphenyl structure and subsequent amide bond formation to attach the triazole group.

Synthesis Steps

-

Biphenyl Core Formation: This often involves a Suzuki-Miyaura cross-coupling reaction between an aryl halide and an aryl boronic acid.

-

Fluorination: Introduction of the fluorine atom can be achieved through various methods, including nucleophilic aromatic substitution.

-

Triazole Coupling: The triazole ring is typically attached via an amide bond, using reagents like carbodiimide or chloroformates.

Biological Activity

Compounds with biphenyl and triazole structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of fluorine can enhance lipophilicity, potentially improving bioavailability.

Potential Applications

-

Antimicrobial Agents: The triazole ring is known for its role in antifungal drugs, suggesting potential applications in this area.

-

Anticancer Agents: Biphenyl compounds have been explored for their anticancer properties, and the addition of a triazole moiety may enhance these effects.

Research Findings

Research on this compound is limited, but studies on similar structures suggest potential biological activities. For instance, compounds with biphenyl and triazole moieties have shown promise in drug development.

Recent Studies

-

Biological Screening: Recent studies have focused on screening similar compounds for antimicrobial and anticancer activities. While specific data on 2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is scarce, related compounds have shown promising results.

-

Chemical Modifications: Researchers have explored modifying the biphenyl and triazole structures to enhance biological activity and solubility.

Future Directions

-

Biological Activity Studies: In-depth studies on the compound's antimicrobial, antifungal, and anticancer properties are necessary.

-

Chemical Optimization: Modifications to enhance solubility and bioavailability could improve its potential as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume